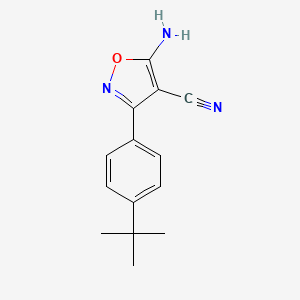

5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides and 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles involves the use of amino groups adjacent to carbonitrile functionalities, which are also present in the target compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that provide a good yield of the desired products. For example, the preparation of pyrazole bromide, a precursor to 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, is achieved through a two-step process that includes a selective Sandmeyer reaction . Similarly, the synthesis of imidazo[1,2-b]pyrazole derivatives is performed via a one-pot, four-component condensation reaction, indicating that complex heterocyclic structures can be efficiently assembled from simple starting materials .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers feature aromatic rings, such as the phenyl group, and heterocyclic components, like pyrazole and imidazo[1,2-b]pyrazole rings. These structural elements are important for the biological activity and chemical reactivity of the compounds. The presence of tert-butyl groups is also noted, which can influence the steric properties of the molecules .

Chemical Reactions Analysis

The reactivity of the compounds is highlighted by their ability to undergo further chemical transformations. For instance, the reaction of carbonyl compounds with 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile leads to the formation of tetrahydropyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazine diones and related amides . This demonstrates the potential for the target compound to participate in similar reactions, given its related functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide insights. The presence of amino and carbonitrile groups suggests potential for hydrogen bonding and dipolar interactions, which can affect solubility and reactivity. The bulky tert-butyl group may confer increased lipophilicity and impact the compound's overall shape and steric interactions with biological targets or during chemical reactions .

科学的研究の応用

Synthetic Applications in Organic Chemistry

5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile and similar compounds are pivotal in synthetic organic chemistry, serving as foundational blocks for creating a variety of biologically significant heterocyclic compounds. Recent advancements have been made in utilizing these compounds via one-pot multicomponent reactions for the preparation of diverse heterocyclic structures, highlighting their versatility and importance in synthetic pathways (Patel, 2017).

Corrosion Inhibition

In materials science, derivatives of similar compounds have been studied for their corrosion inhibition capabilities, particularly for protecting mild steel in acidic solutions. Studies demonstrate that these compounds can significantly prevent corrosion, suggesting potential applications in industrial maintenance and preservation of metal structures (Yadav et al., 2016).

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been explored, with some novel Schiff bases demonstrating significant activity. This suggests potential for these compounds to be developed into new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Puthran et al., 2019).

Reactivity and Transformation Studies

Research into the reactivity of related compounds has yielded insights into their behavior under various chemical conditions, enabling the synthesis of complex molecules with potential pharmacological actions. These studies are foundational for developing new drugs and understanding the chemical nature of these compounds (Mironovich & Shcherbinin, 2014).

Green Chemistry Applications

The exploration of environmentally friendly synthesis methods for related compounds emphasizes the chemical community's commitment to sustainable practices. Using safe catalysts and green solvents, researchers have developed efficient processes for creating densely functionalized pyrazoles, demonstrating the compound's role in advancing green chemistry (Kiyani & Bamdad, 2018).

特性

IUPAC Name |

5-amino-3-(4-tert-butylphenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-15)13(16)18-17-12/h4-7H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMZZSJIPJRTNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326669.png)

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)

![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)

![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)

![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)